molecular formula C26H18N2O3 B5044825 (5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione

(5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5044825
M. Wt: 406.4 g/mol
InChI Key: JLYSYYUVKYZZLN-HZHRSRAPSA-N
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Description

(5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives. These compounds are characterized by their unique structural features, which include a diazinane ring and various substituents that can significantly influence their chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Anthracenylmethylidene Group: This step involves the reaction of the diazinane derivative with anthracene-based reagents, often under conditions that promote the formation of the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The benzyl and anthracenylmethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution Reagents: These can include halides, acids, and bases, depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield anthracenylmethylidene oxides, while reduction may produce reduced diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features could allow it to interact with biological targets, potentially leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(phenylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-(naphthylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione

Uniqueness

(5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione is unique due to the presence of the anthracenylmethylidene group, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

(5E)-5-(anthracen-9-ylmethylidene)-1-benzyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-24-23(25(30)28(26(31)27-24)16-17-8-2-1-3-9-17)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-15H,16H2,(H,27,29,31)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYSYYUVKYZZLN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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